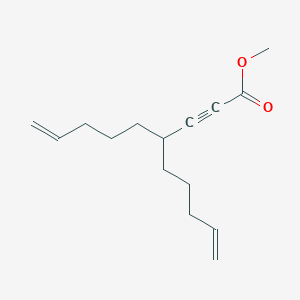
8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester is an organic compound with the molecular formula C15H22O2 It is characterized by the presence of a nonen-2-ynoic acid backbone with a pentenyl substituent and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as nonen-2-ynoic acid and 4-pentenyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the nonen-2-ynoic acid, facilitating the nucleophilic substitution reaction with 4-pentenyl bromide.
Esterification: The resulting product is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Amino esters, alkoxy esters.
Applications De Recherche Scientifique
8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, ethyl ester
- 8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, propyl ester
- 8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, butyl ester
Uniqueness
8-Nonen-2-ynoic acid, 4-(4-pentenyl)-, methyl ester is unique due to its specific ester functional group and the presence of both alkyne and alkene moieties
Propriétés
Numéro CAS |
880499-88-7 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
methyl 4-pent-4-enylnon-8-en-2-ynoate |
InChI |
InChI=1S/C15H22O2/c1-4-6-8-10-14(11-9-7-5-2)12-13-15(16)17-3/h4-5,14H,1-2,6-11H2,3H3 |
Clé InChI |
QMOYIPBYGMLDQV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CC(CCCC=C)CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)
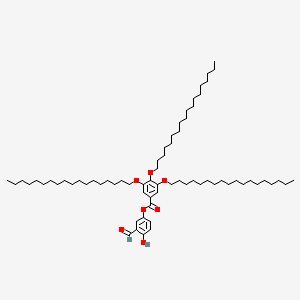

![Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate](/img/structure/B12605441.png)
![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)

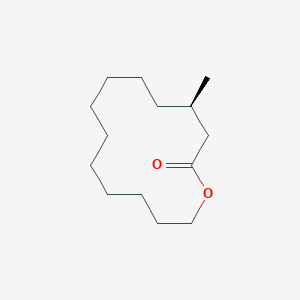
propanedinitrile](/img/structure/B12605456.png)
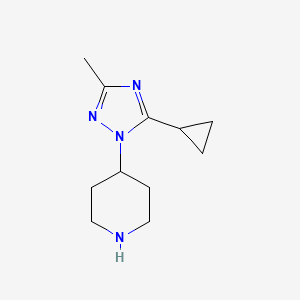
![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
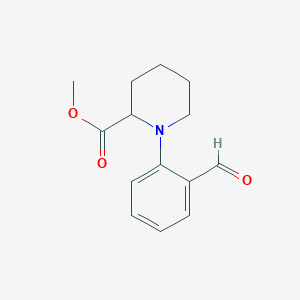
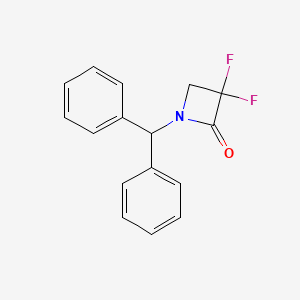
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)

